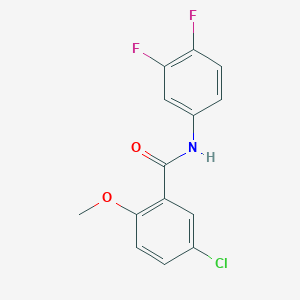
5-chloro-N-(3,4-difluorophenyl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(3,4-difluorophenyl)-2-methoxybenzamide is a chemical compound with a complex structure that includes chloro, difluorophenyl, and methoxybenzamide groups
准备方法
The synthesis of 5-chloro-N-(3,4-difluorophenyl)-2-methoxybenzamide typically involves multiple steps, including the introduction of chloro, difluorophenyl, and methoxy groups onto a benzamide backbone. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nitration and Reduction: Starting with a benzene ring, nitration followed by reduction can introduce amino groups.
Halogenation: Chlorine and fluorine atoms are introduced through halogenation reactions.
Methoxylation: The methoxy group is added via a methoxylation reaction, often using methanol as a reagent.
Amidation: The final step involves forming the benzamide structure through an amidation reaction.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency.
化学反应分析
5-chloro-N-(3,4-difluorophenyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
5-chloro-N-(3,4-difluorophenyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing researchers to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes, leveraging its reactivity and stability.
作用机制
The mechanism by which 5-chloro-N-(3,4-difluorophenyl)-2-methoxybenzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro and difluorophenyl groups can enhance binding affinity to specific proteins, while the methoxybenzamide moiety can influence the compound’s solubility and bioavailability. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Compared to other similar compounds, 5-chloro-N-(3,4-difluorophenyl)-2-methoxybenzamide stands out due to its unique combination of functional groups. Similar compounds include:
5-chloro-N-(3,4-difluorophenyl)pentanamide: Lacks the methoxy group, which can affect its reactivity and applications.
N-(3,4-difluorophenyl)-2-methoxybenzamide: Lacks the chloro group, influencing its binding properties and stability.
5-chloro-2-methoxybenzamide:
These comparisons highlight the distinct properties and potential advantages of this compound in various research and industrial contexts.
属性
IUPAC Name |
5-chloro-N-(3,4-difluorophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF2NO2/c1-20-13-5-2-8(15)6-10(13)14(19)18-9-3-4-11(16)12(17)7-9/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXMOLVVXQCQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
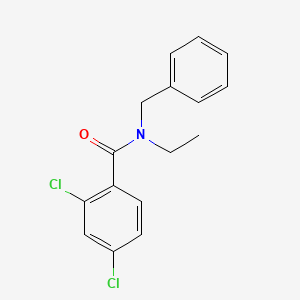
![2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5887095.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5887104.png)
![N-{2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5887116.png)
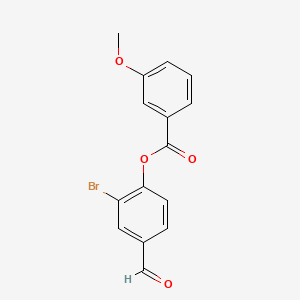
![2-{[(E)-(4-chlorophenyl)methylidene]amino}-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5887142.png)
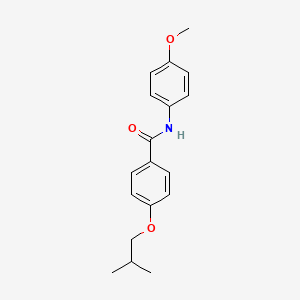
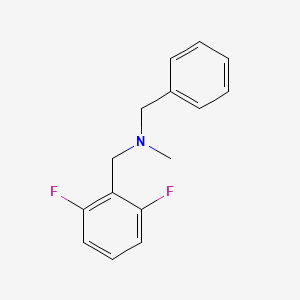

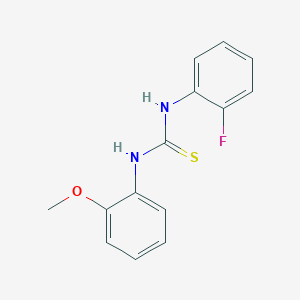
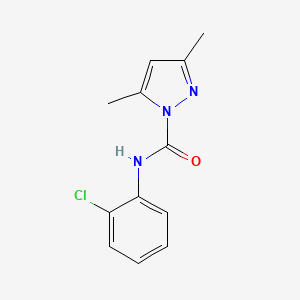
![METHYL 1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}INDOLE-3-CARBOXYLATE](/img/structure/B5887176.png)
![[2,4-dibromo-6-[(E)-[[2-(naphthalen-2-ylamino)acetyl]hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B5887177.png)
![N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethylbutanamide](/img/structure/B5887181.png)
